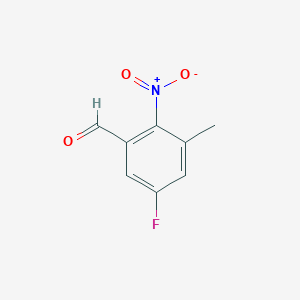![molecular formula C48H48CoN8 B12861796 cobalt(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B12861796.png)
cobalt(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene is a complex organometallic compound. This compound features a cobalt ion coordinated with a large, multi-ring ligand system, which includes multiple tert-butyl groups and nitrogen atoms. The structure is highly intricate, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene typically involves the coordination of cobalt ions with a pre-synthesized ligand. The ligand is often synthesized through a series of organic reactions, including cyclization and functional group modifications. The final coordination step usually requires specific conditions such as controlled temperature, inert atmosphere, and the presence of a base to facilitate the formation of the complex.
Industrial Production Methods
Industrial production of this compound, if applicable, would likely involve large-scale synthesis of the ligand followed by its coordination with cobalt ions. The process would need to be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to handle the complex reaction conditions.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation and Reduction: The cobalt center can participate in redox reactions, altering its oxidation state.
Substitution: Ligands around the cobalt ion can be substituted with other ligands under appropriate conditions.
Coordination Reactions: The compound can form additional coordination bonds with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various ligands like phosphines, amines, or halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a higher oxidation state cobalt complex, while substitution could result in a new complex with different ligands.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique coordination chemistry and potential catalytic properties. It can serve as a model compound for understanding the behavior of cobalt in complex environments.
Biology
In biological research, the compound’s interactions with biomolecules can be explored, potentially leading to insights into cobalt’s role in biological systems.
Medicine
The compound might be investigated for its potential therapeutic properties, such as its ability to interact with specific enzymes or proteins.
Industry
In industrial applications, the compound could be used as a catalyst in various chemical processes, including polymerization and organic synthesis.
作用機序
The mechanism by which this compound exerts its effects involves the coordination of the cobalt ion with various ligands. The cobalt center can participate in electron transfer reactions, facilitating redox processes. The large ligand system provides stability and specificity to the compound, allowing it to interact selectively with other molecules.
類似化合物との比較
Similar Compounds
Copper(II) 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine: Similar in structure but with copper instead of cobalt.
Nickel(II) phthalocyanine: Another similar compound with nickel as the central metal ion.
Zinc phthalocyanine: Features zinc as the central metal ion and is used in similar applications.
Uniqueness
The uniqueness of cobalt(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene lies in its specific coordination environment and the presence of multiple tert-butyl groups, which can influence its reactivity and stability compared to other similar compounds.
特性
分子式 |
C48H48CoN8 |
|---|---|
分子量 |
795.9 g/mol |
IUPAC名 |
cobalt(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C48H48N8.Co/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41;/h13-24H,1-12H3;/q-2;+2 |
InChIキー |
JDNDGDLXKJJJBD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


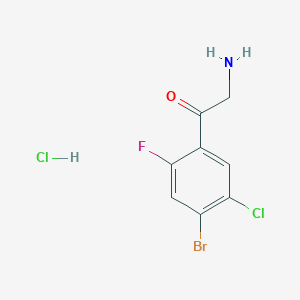
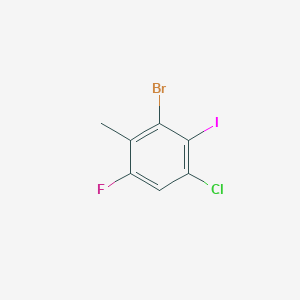


![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861730.png)
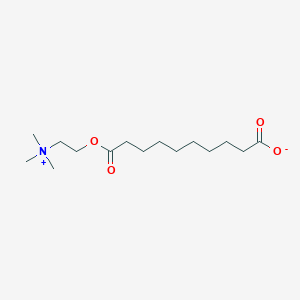
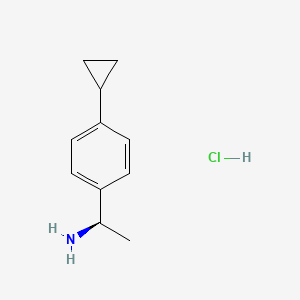
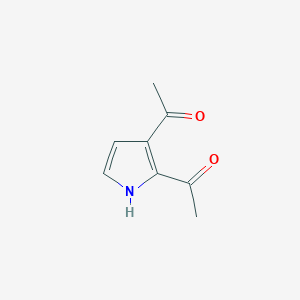
![2-Bromo-7-ethoxybenzo[d]oxazole](/img/structure/B12861747.png)

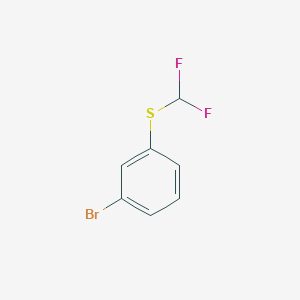
![1-(4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12861776.png)
![trans-4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B12861800.png)
